molecular formula C6H11NO B11803648 (2-Methyl-2,5-dihydro-1H-pyrrol-2-yl)methanol

(2-Methyl-2,5-dihydro-1H-pyrrol-2-yl)methanol

Cat. No.: B11803648
M. Wt: 113.16 g/mol
InChI Key: MGUUUFPTXOMFOF-UHFFFAOYSA-N
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Description

(2-Methyl-2,5-dihydro-1H-pyrrol-2-yl)methanol is an organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This specific compound features a methyl group and a hydroxymethyl group attached to the pyrrole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-2,5-dihydro-1H-pyrrol-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methyl-1,4-diketones with ammonia or primary amines, followed by reduction of the resulting pyrrole derivative to introduce the hydroxymethyl group.

Industrial Production Methods

Industrial production methods for this compound often involve catalytic hydrogenation processes to ensure high yield and purity. The use of metal catalysts such as palladium or platinum on carbon supports is common in these processes.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-2,5-dihydro-1H-pyrrol-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and metal catalysts.

    Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Formation of 2-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid.

    Reduction: Formation of 2-methyl-2,5-dihydro-1H-pyrrol-2-ylmethane.

    Substitution: Formation of halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

(2-Methyl-2,5-dihydro-1H-pyrrol-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pyrrole-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methyl-2,5-dihydro-1H-pyrrol-2-yl)methanol involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(1H-pyrrol-2-yl)propanoate: Another pyrrole derivative with a different substitution pattern.

    2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

(2-Methyl-2,5-dihydro-1H-pyrrol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(5-methyl-1,2-dihydropyrrol-5-yl)methanol

InChI

InChI=1S/C6H11NO/c1-6(5-8)3-2-4-7-6/h2-3,7-8H,4-5H2,1H3

InChI Key

MGUUUFPTXOMFOF-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CCN1)CO

Origin of Product

United States

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